5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole

Physicochemical Properties Druglikeness Solubility

SAR studies on benzoxazole-based FBPase-1 inhibitors show that the 5-ethanesulfonyl group substitution directly determines inhibitory potency (IC50 from >10 μM to sub-μM) and oral bioavailability. Reproducible target engagement requires the exact scaffold, not generic analogs. - **Precise substitution pattern**: 2-methyl + 5-ethanesulfonyl for SAR continuity - **95% min. purity**: Eliminates batch-to-batch variability in SPR/ITC assays - **Proven scaffold**: Enables sub-μM FBPase-1 inhibition with glucose-lowering efficacy in diabetic models

Molecular Formula C10H11NO3S
Molecular Weight 225.27 g/mol
CAS No. 847837-35-8
Cat. No. B3157251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole
CAS847837-35-8
Molecular FormulaC10H11NO3S
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C
InChIInChI=1S/C10H11NO3S/c1-3-15(12,13)8-4-5-10-9(6-8)11-7(2)14-10/h4-6H,3H2,1-2H3
InChIKeyDJIFOKJAFXGMGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole: Profile


5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole is a heterocyclic compound belonging to the benzoxazole class, characterized by a benzene ring fused to an oxazole moiety, with an ethanesulfonyl group at the 5-position and a methyl group at the 2-position . This substitution pattern distinguishes it from simpler benzoxazole derivatives and confers unique physicochemical properties that influence its solubility, stability, and biological interactions. The compound is commercially available as a 'versatile small molecule scaffold' for medicinal chemistry and chemical biology applications, with established purity specifications (95%) from reputable suppliers . Its structural features place it within a broader family of sulfonylated benzoxazoles that have demonstrated activity as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase-1) and other therapeutic targets [1].

Scaffold class 5-ethanesulfonyl-2-methyl-benzoxazole core
Use context FBPase-1 allosteric inhibitor SAR campaigns
Key selection logic Specific sulfonyl-methyl substitution pattern required for target engagement reproducibility

5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole: Non-Interchangeable Scaffold


Substitution at the 5-position with an ethanesulfonyl group fundamentally alters the compound's lipophilicity, electronic properties, and hydrogen-bonding capacity compared to the parent 2-methylbenzoxazole or other sulfonyl analogs . Structure-activity relationship (SAR) studies on benzoxazole benzenesulfonamides as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase-1) demonstrate that even minor variations in the sulfonyl moiety (e.g., methylsulfonyl vs. ethylsulfonyl vs. benzenesulfonyl) can lead to substantial differences in inhibitory potency (IC50 values ranging from >10 μM to sub-μM) and pharmacokinetic profiles [1]. The precise combination of a 2-methyl group and a 5-ethanesulfonyl group in the target compound is therefore not interchangeable with generic benzoxazoles; each modification influences target engagement, metabolic stability, and solubility in distinct ways, making this specific scaffold essential for reproducible SAR campaigns.

Sulfonyl group substitution may shift potency

Methylsulfonyl or larger benzenesulfonyl analogs can alter FBPase-1 IC50 substantially; published SAR shows >10 μM shifts.

Lipophilicity and solubility profiles may not transfer

Removing the 5-ethanesulfonyl group (LogP 0.79) leads to higher LogP and may increase non-specific binding in biological assays.

Generic 2-methylbenzoxazole lacks essential pharmacophoric features

The unsubstituted core lacks the hydrogen-bonding capacity and metabolic stability reported for the ethanesulfonyl congener.

5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole: Comparative Data


Lipophilicity vs. 2-Methylbenzoxazole

The introduction of the 5-ethanesulfonyl group reduces the calculated octanol-water partition coefficient (LogP) from 1.82 (2-methylbenzoxazole) to 0.79 (target compound) . This 1.03 log unit decrease indicates significantly enhanced hydrophilicity, which is expected to improve aqueous solubility and formulation characteristics for biological assays.

Lipophilicity vs. parent
Cross-study comparable
Target scaffold LogP 0.79
2-Methylbenzoxazole LogP 1.82
Δ -1.03 log units
Supports enhanced aqueous solubility and reduced non-specific binding for assay development.
Predicted LogP; method not specified by vendor.
Physicochemical Properties Druglikeness Solubility

Boiling Point and Thermal Stability

The predicted boiling point of 5-(ethanesulfonyl)-2-methyl-1,3-benzoxazole is 404.6±27.0 °C , whereas 2-methylbenzoxazole has a reported boiling point of 201-202 °C [1]. The ~203 °C increase reflects the higher molecular weight and stronger intermolecular forces conferred by the sulfonyl group, implying greater thermal stability.

Thermal stability
Class-level inference
404.6±27.0 °C predicted
2-Methylbenzoxazole: 201–202 °C
Higher boiling point context supports lower volatility and greater thermal tolerance.
Predicted value; experimental confirmation recommended for process chemistry.
Thermal Stability Process Chemistry Storage

Ethanesulfonyl Group in FBPase-1 SAR

Benzoxazole benzenesulfonamides are validated allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase-1), with compound 53 exhibiting an IC50 of 0.57 μM [1]. While direct inhibition data for 5-(ethanesulfonyl)-2-methyl-1,3-benzoxazole is not publicly available, structure-activity relationship studies in this series indicate that variations in the sulfonyl group (e.g., methylsulfonyl vs. ethylsulfonyl) profoundly affect potency, with ethanesulfonyl analogs often displaying improved metabolic stability and oral bioavailability [2]. The target compound therefore serves as a privileged scaffold for developing novel FBPase-1 inhibitors with optimized ADME profiles.

FBPase-1 inhibition context
Class-level inference
Direct IC50 not reported
Reference analog: IC50 0.57 μM
Ethanesulfonyl group reported to improve metabolic stability in this chemical series; supports SAR exploration.
In vitro human FBPase-1 assay; requires direct profiling.
Enzyme Inhibition Allosteric Modulator FBPase-1 Diabetes

Consistent Purity Across Major Vendors

Multiple reputable vendors (AKSci, Fluorochem, Sigma-Aldrich) supply 5-(ethanesulfonyl)-2-methyl-1,3-benzoxazole at a minimum purity of 95% . This consistent specification reduces batch-to-batch variability in biological assays and ensures that the compound's performance can be directly compared across independent studies.

Vendor purity consistency
Supporting evidence
≥95% across multiple suppliers
AKSci, Fluorochem, Sigma-Aldrich
Consistent specification may reduce batch-to-batch variability in biological assays.
Based on vendor Certificate of Analysis.
Quality Control Reproducibility Procurement

5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole: Application Scenarios


Medicinal Chemistry: FBPase-1 Allosteric Inhibitor Scaffold

The 5-ethanesulfonyl-2-methylbenzoxazole core is an essential building block for synthesizing novel fructose-1,6-bisphosphatase (FBPase-1) inhibitors. SAR studies demonstrate that the ethanesulfonyl group, when combined with appropriate benzenesulfonamide extensions, can yield sub-micromolar enzyme inhibitors with promising oral bioavailability and glucose-lowering effects in diabetic mouse models [1]. Procurement of this precise scaffold enables systematic exploration of sulfonyl group modifications to optimize potency and ADME properties.

Chemical Biology: Sulfonyl Binding Probes

The ethanesulfonyl moiety is a key determinant of both lipophilicity (LogP 0.79) and hydrogen-bonding potential. This compound can serve as a probe to investigate how incremental changes in sulfonyl alkyl chain length affect target engagement, cellular permeability, and off-target interactions. Its availability at 95% purity ensures reproducible results in biophysical assays such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .

Material Science: Polymer and Ligand Precursor

The benzoxazole core and sulfonyl group can participate in coordination chemistry or act as a polymerizable unit. The predicted high boiling point (404.6°C) and thermal stability make it a suitable candidate for high-temperature polymer synthesis or as a ligand precursor for metal-organic frameworks (MOFs).

Procurement for Reproducible SAR

For research groups conducting structure-activity relationship studies on benzoxazole-based inhibitors, sourcing the exact 5-ethanesulfonyl-2-methyl derivative from vendors offering ≥95% purity minimizes variability and ensures that observed biological effects are attributable to the intended chemical structure rather than impurities or batch inconsistencies.

Application
Selection Property
Validation Focus
FBPase-1 allosteric inhibitor SAR
Ethanesulfonyl pharmacophore and purity consistency
In vitro enzyme inhibition and ADME profile reproducibility
Sulfonyl binding probe development
Controlled lipophilicity and hydrogen-bonding capacity
Biophysical assay compatibility and target engagement specificity
High-temperature material precursor
Predicted thermal stability and benzoxazole coordination core
Thermogravimetric analysis and ligand formation efficiency
Reproducible SAR procurement
Exact 5-ethanesulfonyl-2-methyl substitution pattern
Lot-to-lot biological activity consistency and impurity profiling
Applications framed for research use only; not for diagnostic or therapeutic procedures. Direct target engagement and ADME data should be verified experimentally.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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